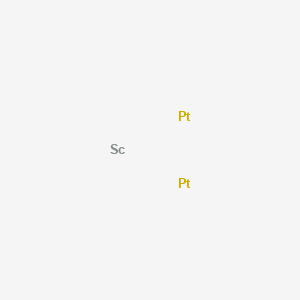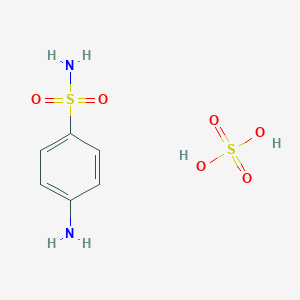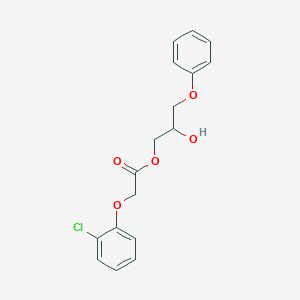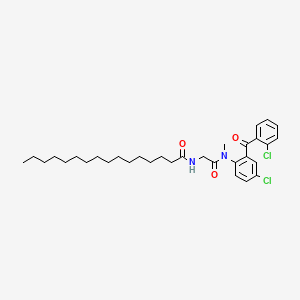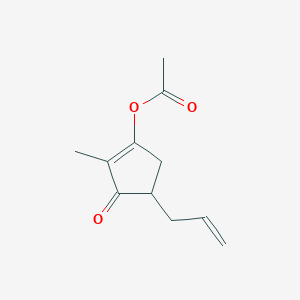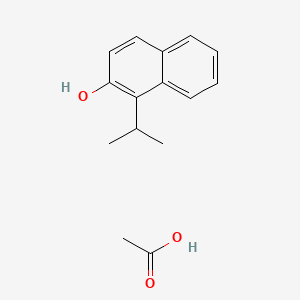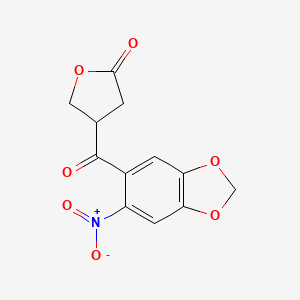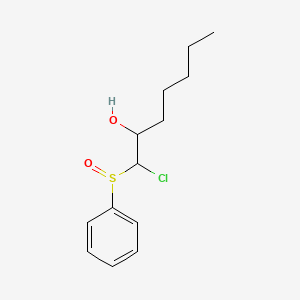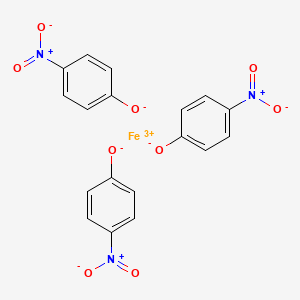![molecular formula C14H6F6O B14484067 1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one CAS No. 64400-40-4](/img/structure/B14484067.png)
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one is a fluorinated organic compound It is characterized by the presence of six fluorine atoms and a dihydrobenzo[f]azulenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one typically involves the fluorination of a suitable precursor. One common method is the reaction of a benzo[f]azulenone derivative with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of the benzo[f]azulenone core, followed by selective fluorination. The process requires careful control of reaction parameters, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity.
化学反応の分析
Types of Reactions
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzo[f]azulenone derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzo[f]azulenone derivatives, while reduction can produce hydrogenated analogs.
科学的研究の応用
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.
Industry: Used in the development of advanced materials, including fluorinated polymers and coatings.
作用機序
The mechanism of action of 1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong hydrogen bonds and interact with various biological molecules, affecting their function. The compound’s unique structure allows it to modulate specific pathways, making it useful in various applications.
類似化合物との比較
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar hydrogen bonding properties.
Hexafluoroacetone: A fluorinated ketone with applications in organic synthesis.
Hexafluoropropylene: A fluorinated olefin used in the production of fluoropolymers.
Uniqueness
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one is unique due to its dihydrobenzo[f]azulenone core, which imparts distinct chemical and physical properties. Its high fluorine content enhances its stability and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
64400-40-4 |
|---|---|
分子式 |
C14H6F6O |
分子量 |
304.19 g/mol |
IUPAC名 |
1,1,2,2,3,3-hexafluorobenzo[f]azulen-5-one |
InChI |
InChI=1S/C14H6F6O/c15-12(16)9-5-7-3-1-2-4-8(7)11(21)6-10(9)13(17,18)14(12,19)20/h1-6H |
InChIキー |
YSPKBTYUWINDNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C(=CC2=O)C(C(C3(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


